molecular formula C11H19N3O4 B11858984 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester

Cat. No.: B11858984
M. Wt: 257.29 g/mol
InChI Key: OQXWHWPVUARMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that can be further utilized in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and functional groups.

    1,4-Disubstituted-1,2,3-triazoles: These compounds have two substituents on the triazole ring, which can significantly alter their chemical and biological properties.

Uniqueness

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethoxymethyl group and the acetic acid ethyl ester moiety allows for versatile chemical modifications and applications.

Properties

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 2-[4-(diethoxymethyl)triazol-1-yl]acetate

InChI

InChI=1S/C11H19N3O4/c1-4-16-10(15)8-14-7-9(12-13-14)11(17-5-2)18-6-3/h7,11H,4-6,8H2,1-3H3

InChI Key

OQXWHWPVUARMOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN(N=N1)CC(=O)OCC)OCC

Origin of Product

United States

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